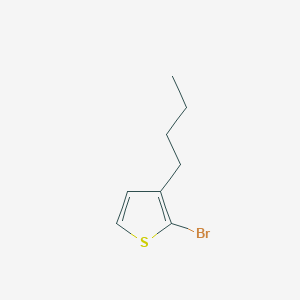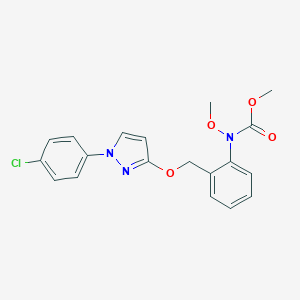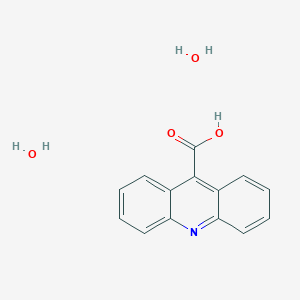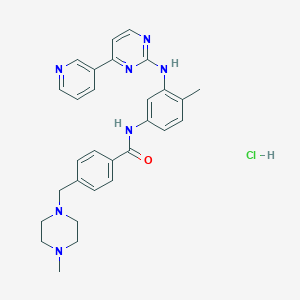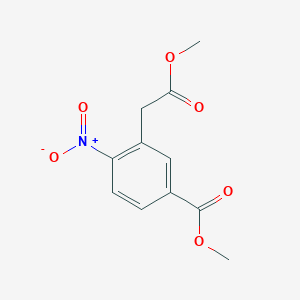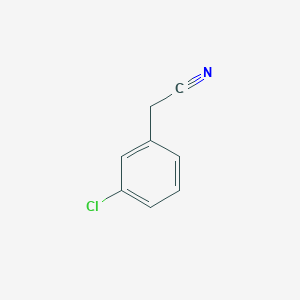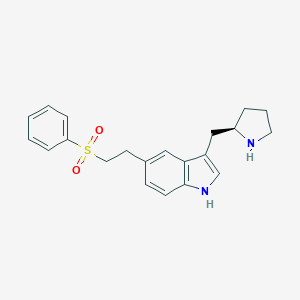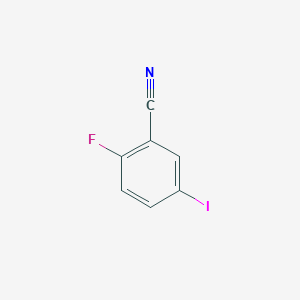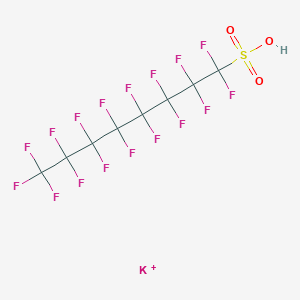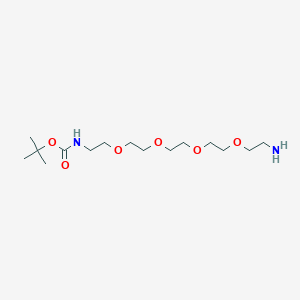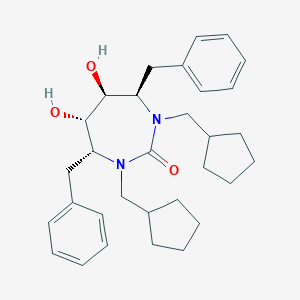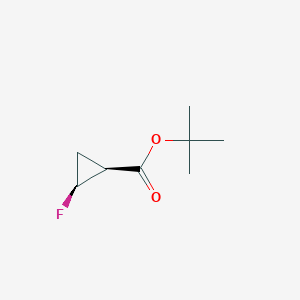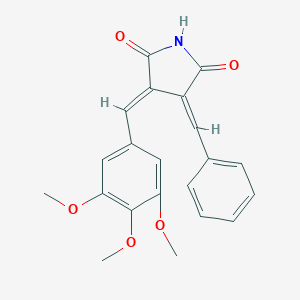
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione, also known as BTBPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione involves its ability to selectively bind to specific receptors or enzymes in cells, leading to various biochemical and physiological effects. For example, in cancer cells, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione binds to specific receptors and induces apoptosis, leading to the death of cancer cells. In drug delivery, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione binds to specific receptors on cancer cells, leading to targeted drug delivery and reduced side effects.
生化学的および生理学的効果
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In drug delivery, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been shown to selectively bind to cancer cells, leading to targeted drug delivery and reduced side effects. In material science, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and electrical conductivity.
実験室実験の利点と制限
One advantage of using 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its ability to selectively bind to specific receptors or enzymes, leading to targeted effects. However, one limitation of using 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione in lab experiments is its high cost and limited availability, which may limit its widespread use.
将来の方向性
There are several future directions for the study of 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione. One direction is the development of novel materials using 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione as a building block, with unique properties such as high thermal stability and electrical conductivity. Another direction is the development of new drug delivery systems using 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione as a carrier, with improved targeting and reduced side effects. Additionally, further research is needed to understand the mechanism of action of 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione and its potential applications in various fields.
合成法
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione can be synthesized through a multi-step process. The first step involves reacting 3,4,5-trimethoxybenzaldehyde with pyrrolidine-2,5-dione in the presence of a catalyst to form 3-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione. The second step involves reacting the product of the first step with benzaldehyde in the presence of a catalyst to form 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione.
科学的研究の応用
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been studied for its potential application in various fields, including cancer research, drug delivery, and material science. In cancer research, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been used as a carrier for targeted drug delivery due to its ability to selectively bind to cancer cells. In material science, 3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione has been used as a building block for the synthesis of novel materials with unique properties.
特性
CAS番号 |
152815-51-5 |
|---|---|
製品名 |
3-Benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione |
分子式 |
C21H19NO5 |
分子量 |
365.4 g/mol |
IUPAC名 |
(4E)-3-benzylidene-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19NO5/c1-25-17-11-14(12-18(26-2)19(17)27-3)10-16-15(20(23)22-21(16)24)9-13-7-5-4-6-8-13/h4-12H,1-3H3,(H,22,23,24)/b15-9?,16-10+ |
InChIキー |
YQALUFAJAWGTQV-KAVGSWPWSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=C/C3=CC=CC=C3)\C(=O)NC2=O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=CC3=CC=CC=C3)C(=O)NC2=O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=CC3=CC=CC=C3)C(=O)NC2=O |
同義語 |
3-benzylidene-4-(3,4,5-trimethoxybenzylidene)pyrrolidine-2,5-dione T 686 T 686, (E,Z)-isomer T 686, (Z,E)-isomer T-686 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



